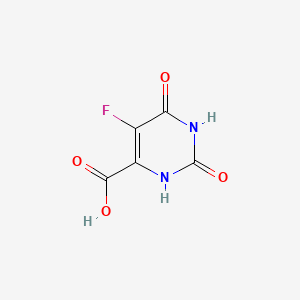
5-Fluoroorotic acid
Vue d'ensemble
Description
5-Fluoroorotic acid (5FOA) is a fluorinated derivative of the pyrimidine precursor orotic acid . It inhibits cell growth in numerous organisms that utilize orotic acid as a source of the pyrimidine ring .
Synthesis Analysis
5-Fluoroorotic acid can be synthesized by the treatment of orotic acid with trifluoromethyl hypofluorite followed by triethyl amine .Molecular Structure Analysis
The molecular formula of 5-Fluoroorotic acid is C5H3FN2O4 . The exact mass is 174.01 and the molecular weight is 174.087 .Chemical Reactions Analysis
5-Fluoroorotic acid can be converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate .Physical And Chemical Properties Analysis
5-Fluoroorotic acid appears as a white to white with a yellow cast powder . It has a melting point of approximately 278°C (dec.) (lit.) . It has a solubility of 50mg/mL in 4 M NH4OH .Applications De Recherche Scientifique
1. Yeast Genetic Counter-Selection Agent
- Summary of Application: 5-FOA is commonly used for curing yeast strains of plasmids, plasmid shuffling, allelic replacement, and two-hybrid screens .
- Methods of Application: 5-FOA is converted to the toxic form (i.e., 5-flurouracil) in strains expressing the functional URA3 gene coding for orotine-5-monophosphate decarboxylase that is involved in the synthesis of uracil . Yeast strains that are phenotypically Ura+ become Ura- and 5-FOA ® (resistant) after selection .
- Results or Outcomes: This method allows for the selection of yeast strains that have lost a specific plasmid or undergone a specific genetic alteration .
2. Detection of URA3 Gene Expression in Yeast
- Summary of Application: 5-FOA is used in yeast molecular genetics to detect expression of the URA3 gene, which encodes orotine-5’-monophosphate (OMP) dicarboxylase .
- Methods of Application: Yeasts with an active URA3 gene (Ura+) convert 5-FOA to fluorodeoxyuridine, which is toxic to cells . Yeast strains carrying a mutation in the URA3 gene grow in the presence of 5-FOA if the media is supplemented with uracil .
- Results or Outcomes: This method allows for the detection of URA3 gene expression in yeast .
3. Construction of Yeast 2-Hybrid Libraries
- Summary of Application: 5-FOA is used in the construction of yeast 2-hybrid libraries .
- Methods of Application: The specifics of the method can vary, but generally, yeast two-hybrid screening is a molecular biology technique used to discover protein–protein interactions (PPIs) and protein–DNA interactions with this method .
- Results or Outcomes: This method allows for the construction of yeast 2-hybrid libraries, which can be used to study protein interactions .
4. Screening of L. lactis (multi) Peptidase Knockout Mutants and C. albicans
- Summary of Application: 5-FOA has been used as a counter-selection agent to screen L. lactis (multi) peptidase knockout mutants and C. albicans .
- Methods of Application: The specifics of the method can vary, but generally, it involves growing the organisms in the presence of 5-FOA and observing which ones survive .
- Results or Outcomes: This method allows for the identification of peptidase knockout mutants in L. lactis and C. albicans .
5. Synthesis of 5-fluoroorotidine 5′-monophosphate (FOMP)
- Summary of Application: 5-FOA is used in the synthesis of 5-fluoroorotidine 5′-monophosphate (FOMP), a fluorinated nucleotide .
- Methods of Application: The specifics of the method can vary, but generally, it involves the enzymatic conversion of 5-FOA to FOMP .
- Results or Outcomes: This method allows for the synthesis of FOMP, which can be used in various biochemical applications .
6. Positive Selection for Uracil Auxotrophs of Sulfolobus acidocaldarius
- Summary of Application: 5-FOA has been used in the positive selection for uracil auxotrophs of the sulfur-dependent thermophilic archaebacterium Sulfolobus acidocaldarius .
- Methods of Application: The specifics of the method can vary, but generally, it involves growing the organisms in the presence of 5-FOA and observing which ones survive .
- Results or Outcomes: This method allows for the identification of uracil auxotrophs in Sulfolobus acidocaldarius .
7. Selection of Orotidine-5’-Phosphate Decarboxylase Mutants
- Summary of Application: 5-FOA has been used in the selection of orotidine-5’-phosphate decarboxylase (OMPdecase) mutants of Saccharomyces cerevisiae .
- Methods of Application: The specifics of the method can vary, but generally, it involves growing the organisms in the presence of 5-FOA and observing which ones survive .
- Results or Outcomes: This method allows for the identification of OMPdecase mutants in Saccharomyces cerevisiae .
8. Positive Selection for Uracil Auxotrophs of Sulfolobus Acidocaldarius
- Summary of Application: 5-FOA has been used in the positive selection for uracil auxotrophs of the sulfur-dependent thermophilic archaebacterium Sulfolobus acidocaldarius .
- Methods of Application: The specifics of the method can vary, but generally, it involves growing the organisms in the presence of 5-FOA and observing which ones survive .
- Results or Outcomes: This method allows for the identification of uracil auxotrophs in Sulfolobus acidocaldarius .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHFUALWMUWDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220573 | |
| Record name | 5-Fluoroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroorotic acid | |
CAS RN |
703-95-7 | |
| Record name | Fluoroorotic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=703-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroorotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoroorotic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluorouracil-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROOROTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IA9OUC93E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



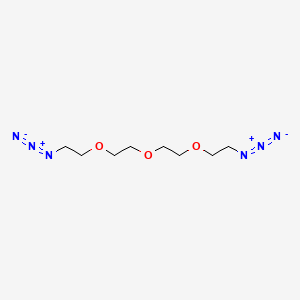
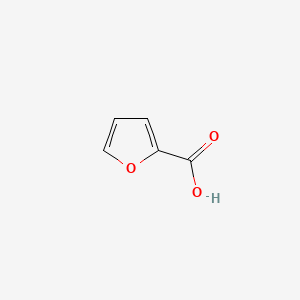
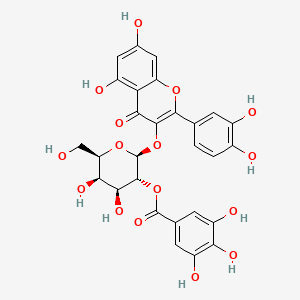
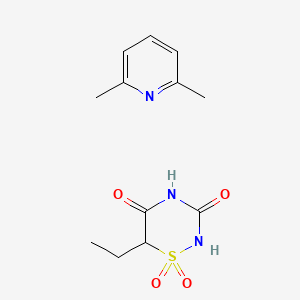
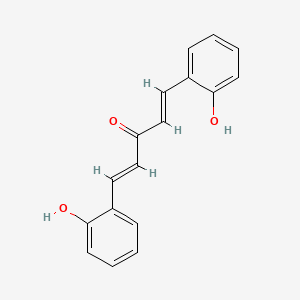
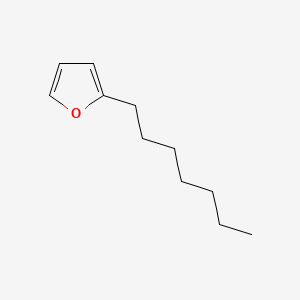
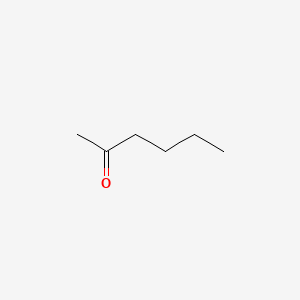
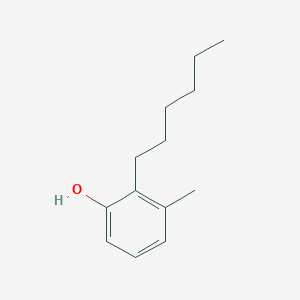
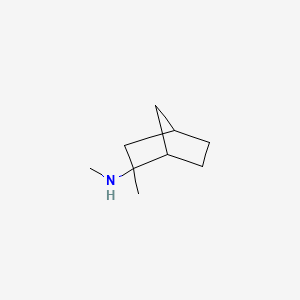
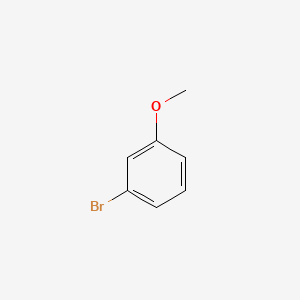
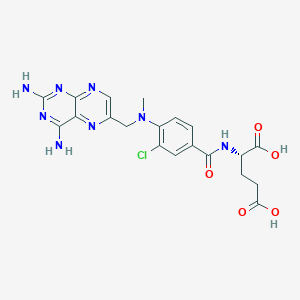
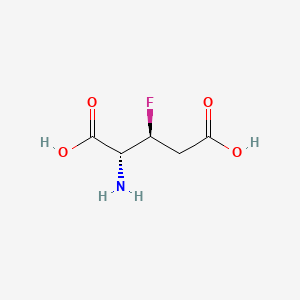
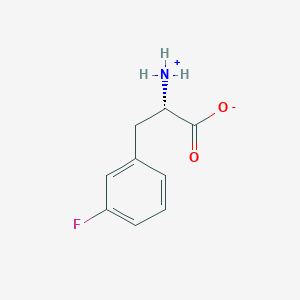
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B1666283.png)